![molecular formula C21H17Cl2NO3 B12609654 5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide CAS No. 648922-61-6](/img/structure/B12609654.png)
5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-N-[5-cloro-2-(2-feniletoxi)fenil]-2-hidroxibenzamida es un compuesto orgánico con posibles aplicaciones en diversos campos, incluida la química medicinal y la ciencia de materiales. Este compuesto se caracteriza por su estructura compleja, que incluye múltiples grupos funcionales como cloro, hidroxilo y grupos feniletoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Cloro-N-[5-cloro-2-(2-feniletoxi)fenil]-2-hidroxibenzamida generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común implica la reacción del ácido 5-cloro-2-hidroxibenzoico con 5-cloro-2-(2-feniletoxi)anilina en condiciones apropiadas para formar el derivado de benzamida deseado. Las condiciones de reacción a menudo incluyen el uso de agentes de acoplamiento como carbodiimidas y catalizadores para facilitar la formación del enlace amida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como recristalización y cromatografía, para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Cloro-N-[5-cloro-2-(2-feniletoxi)fenil]-2-hidroxibenzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar quinonas correspondientes.
Reducción: Los grupos nitro, si están presentes, pueden reducirse a aminas.
Sustitución: Los grupos cloro pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como gas hidrógeno con paladio sobre carbono o borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su capacidad para interactuar con objetivos biológicos específicos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-N-[5-cloro-2-(2-feniletoxi)fenil]-2-hidroxibenzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
5-Cloro-N-(2-cloro-4-nitrofenil)-2-hidroxibenzamida: Conocido por su actividad anticestodal.
5-Cloro-2-metoxi-N-[2-(4-sulfamoilfenil)etil]benzamida: Utilizado como intermedio en la síntesis de gliburida.
Singularidad
5-Cloro-N-[5-cloro-2-(2-feniletoxi)fenil]-2-hidroxibenzamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Número CAS |
648922-61-6 |
|---|---|
Fórmula molecular |
C21H17Cl2NO3 |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
5-chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H17Cl2NO3/c22-15-6-8-19(25)17(12-15)21(26)24-18-13-16(23)7-9-20(18)27-11-10-14-4-2-1-3-5-14/h1-9,12-13,25H,10-11H2,(H,24,26) |
Clave InChI |
RVURXUICUBTHER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
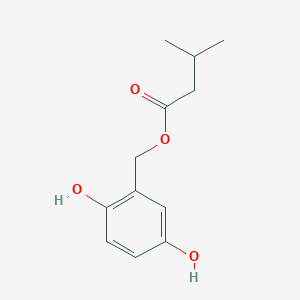
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)
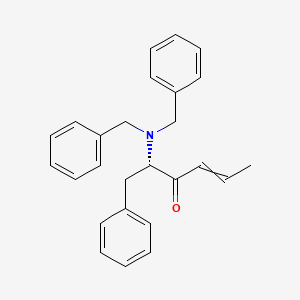
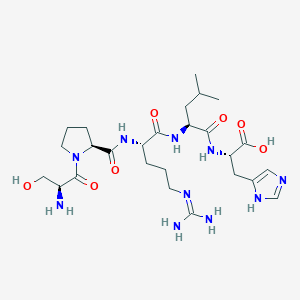
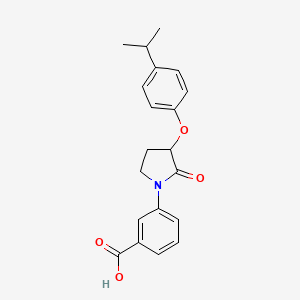
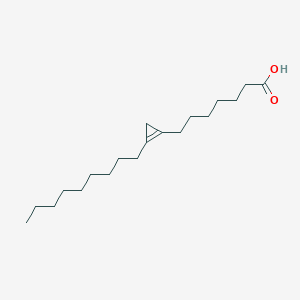
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
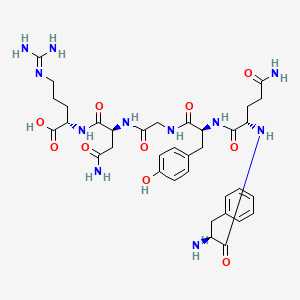
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)

